REACTION_CXSMILES
|
CS(Cl)(=O)=O.[CH3:6][S:7][C:8]1[C:13]([NH:14][C:15](=[O:18])[CH2:16]O)=[C:12]([S:19][CH3:20])[CH:11]=[C:10]([CH3:21])[N:9]=1.C(N(CC)CC)C.[Br-:29].[Na+]>CN(C)C1C=CN=CC=1.CN(C=O)C.O>[CH3:6][S:7][C:8]1[C:13]([NH:14][C:15](=[O:18])[CH2:16][Br:29])=[C:12]([S:19][CH3:20])[CH:11]=[C:10]([CH3:21])[N:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Name
|
N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hydroxyacetamide
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
CSC1=NC(=CC(=C1NC(CO)=O)SC)C
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
455 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
51.8 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
11 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
had been completely consumed
|
Type
|
CUSTOM
|
Details
|
the crystals (triethylamine hydrochloride) that precipitated
|
Type
|
FILTRATION
|
Details
|
were collected through filtration
|
Type
|
WASH
|
Details
|
by washing with DMF (195 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under heat at an internal temperature of 55 to 60° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The crystals that precipitated
|
Type
|
FILTRATION
|
Details
|
were collected through filtration
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
CUSTOM
|
Details
|
drying through air blow
|
Type
|
DISSOLUTION
|
Details
|
The crude target product was dissolved in methanol (500 mL)
|
Type
|
TEMPERATURE
|
Details
|
through heating
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The crystals that precipitated
|
Type
|
FILTRATION
|
Details
|
were collected through filtration
|
Type
|
CUSTOM
|
Details
|
by drying through air blow at 60° C.
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC(=CC(=C1NC(CBr)=O)SC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.38 g | |
YIELD: PERCENTYIELD | 67.3% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |